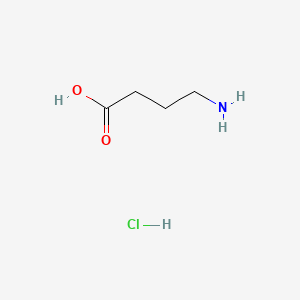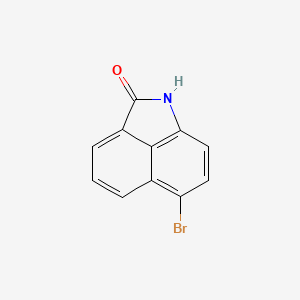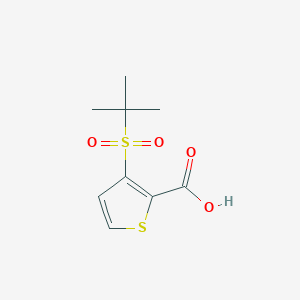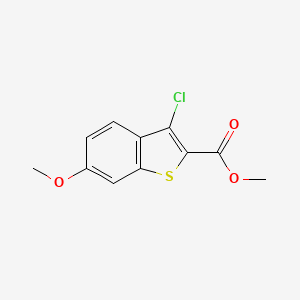
γ-アミノ酪酸塩酸塩
概要
説明
γ-アミノ酪酸塩酸塩は、γ-アミノ酪酸の誘導体であり、自然界に広く分布する非タンパク質アミノ酸です。 主に中枢神経系における抑制性神経伝達物質としての役割で知られており、神経細胞の興奮性を抑制することで神経細胞の活動を調節しています 。 この化合物は、筋緊張や心臓血管機能の調節など、さまざまな生理学的プロセスにも関与しています .
科学的研究の応用
γ-アミノ酪酸塩酸塩は、科学研究において数多くの応用があります。
作用機序
γ-アミノ酪酸塩酸塩は、中枢神経系におけるγ-アミノ酪酸受容体に結合することで作用を発揮します。 これらの受容体は、γ-アミノ酪酸A、γ-アミノ酪酸B、γ-アミノ酪酸Cの3つのタイプに分類されます 。 γ-アミノ酪酸Aおよびγ-アミノ酪酸C受容体はリガンド依存性イオンチャネルであり、γ-アミノ酪酸B受容体はGタンパク質共役受容体です 。 γ-アミノ酪酸がこれらの受容体に結合すると、イオンチャネルが開き、塩化物イオンの流入とカリウムイオンの流出が発生し、ニューロンが過分極して興奮性が低下します .
生化学分析
Biochemical Properties
Gamma-Aminobutyric acid hydrochloride is synthesized from the amino acid glutamate through a decarboxylation reaction catalyzed by the enzyme glutamate decarboxylase (GAD) . This enzymatic conversion removes a carboxyl group from glutamate, resulting in the formation of gamma-Aminobutyric acid hydrochloride . The process requires the coenzyme pyridoxal phosphate (PLP), derived from vitamin B6, as a cofactor .
Cellular Effects
Gamma-Aminobutyric acid hydrochloride acts primarily as an inhibitory neurotransmitter in the central nervous system, regulating neuronal excitability and maintaining the balance between excitation and inhibition . It binds to GABA receptors, which are ion channels or G protein-coupled receptors, resulting in hyperpolarization of the postsynaptic membrane and reducing neuronal firing . This inhibitory action helps control the transmission of signals and prevents excessive neuronal activity .
Molecular Mechanism
The molecular mechanism of gamma-Aminobutyric acid hydrochloride involves its binding to two types of receptors: GABA-A and GABA-B . Activation of GABA-A receptors leads to the influx of chloride ions into the neuron, hyperpolarizing the cell membrane and reducing its excitability . On the other hand, activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the opening of potassium channels, resulting in hyperpolarization and decreased neuronal excitability .
Temporal Effects in Laboratory Settings
The effects of gamma-Aminobutyric acid hydrochloride can change over time in laboratory settings. For instance, GABA has been found to increase visual search time in a dose-dependent manner, but it did not affect visual search accuracy, temporal attention, nor visual working memory precision .
Dosage Effects in Animal Models
In animal models, the effects of gamma-Aminobutyric acid hydrochloride vary with different dosages. For instance, a small amount of GABA injected into an animal’s brain increases feed intake in a dose-dependent manner .
Metabolic Pathways
Gamma-Aminobutyric acid hydrochloride is involved in several metabolic pathways. Additionally, GABA is also generated through the polyamine degradation pathway .
Transport and Distribution
Gamma-Aminobutyric acid hydrochloride is transported and distributed within cells and tissues primarily through GABA transporters. GAT1 and GAT3 are the major GABA transporters in the brain . These transporters keep the extracellular levels of GABA low and provide amino acids for metabolic purposes .
Subcellular Localization
Gamma-Aminobutyric acid hydrochloride is primarily localized in the central nervous system, where it serves as the major inhibitory neurotransmitter . It is synthesized in nerve terminals and is exocytosed from these terminals during neurotransmission .
準備方法
γ-アミノ酪酸塩酸塩は、いくつかの方法で合成することができます。 一般的なアプローチの1つは、グルタミン酸脱炭酸酵素を用いてグルタミン酸を脱炭酸することです 。 この酵素反応は、しばしば微生物発酵プロセスで使用されており、乳酸菌や大腸菌などの菌株がγ-アミノ酪酸を産生し、その後塩酸塩に変換されます 。 工業的な製造方法には、マイケル付加やベックマン転位などの化学合成経路も含まれます .
化学反応の分析
γ-アミノ酪酸塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、官能基が変化したγ-アミノ酪酸誘導体の生成につながります。
還元: 還元反応は、化合物の構造を改変し、生物学的活性を高める可能性があります。
置換: 置換反応で一般的に使用される試薬には、ハロゲンや他の求核剤があり、置換されたγ-アミノ酪酸誘導体の生成につながります.
類似化合物との比較
γ-アミノ酪酸塩酸塩は、プレガバリンやバクロフェンなどの他のγ-アミノ酪酸誘導体と比較されることがよくあります 。 これらの化合物はすべて類似の核構造を共有していますが、特定の官能基と薬理学的効果が異なります。 例えば:
これらの違いは、さまざまな分野におけるγ-アミノ酪酸塩酸塩の独自の特性と用途を強調しています。
特性
IUPAC Name |
4-aminobutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c5-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGLUEKHBNOAHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56-12-2 (Parent) | |
| Record name | gamma-Aminobutyric acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50208256 | |
| Record name | gamma-Aminobutyric acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5959-35-3 | |
| Record name | Butanoic acid, 4-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Aminobutyric acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-Aminobutyric acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminobutyric acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-AMINOBUTYRIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S3LEB8Q58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1617708.png)

![1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B1617712.png)


![2-[(3-Bromo-4-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B1617716.png)



